

PS-1145 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

Cat. No.: B15620394

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Introduction

PS-1145 dihydrochloride is a potent and selective small-molecule inhibitor of the I κ B kinase (IKK) complex.[1][2][3] As a β -carboline derivative, it plays a critical role in modulating the nuclear factor kappa-B (NF- κ B) signaling pathway, a key regulator of inflammatory responses, cell proliferation, and apoptosis.[3] By preventing the phosphorylation and subsequent degradation of the NF- κ B inhibitor, I κ B α , PS-1145 effectively blocks NF- κ B activation.[3] This mechanism of action makes PS-1145 a valuable tool in cancer research, particularly for malignancies like multiple myeloma and prostate carcinoma, where NF- κ B activity is often dysregulated.[3][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for **PS-1145 dihydrochloride**.

Core Chemical and Physical Properties

The fundamental properties of **PS-1145 dihydrochloride** are summarized below. These data are essential for accurate experimental design, including solution preparation and storage.

Property	Value	Citations
IUPAC Name	N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride	[2][5]
Synonyms	IKK Inhibitor X	[6]
Molecular Formula	C ₁₇ H ₁₁ ClN ₄ O · 2HCl	[2][7][8]
Molecular Weight	395.67 g/mol	[2][7][8]
CAS Number	1049743-58-9 (dihydrochloride); 431898-65-6 (free base)	[2][5][6][7][8][9]
Appearance	Yellow solid	[7][8]
Purity	≥98% (as determined by HPLC)	[2][7][8]
IC ₅₀ Value	~88-100 nM for IKK complex	[1][2][6][9]
Solubility	DMSO: Soluble to 5 mM with gentle warming. Other sources report >3 mg/mL at ~60°C. [3]Methanol/Water (1:1): ≥5 mg/mL at 60°C with warming. [3]	
Storage & Stability	Store desiccated at 2-8°C for short-term storage or -20°C for long-term storage.[5][6][7][8] The compound is stable for at least four years when stored at -20°C.[6]	
SMILES	Cl[H].Cl[H].Clc1cc(NC(=O)c2cccnc2)c3[nH]c4cnccc4c3c1	[7][8]

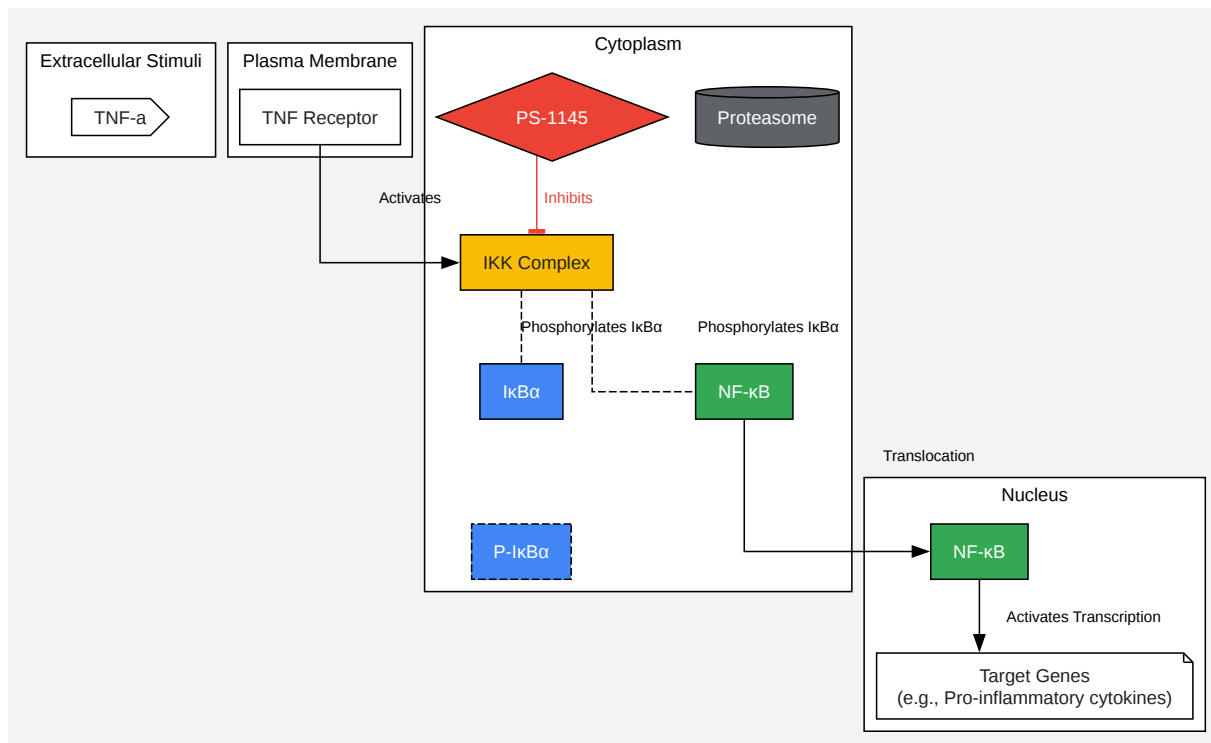
InChI Key

QTDCBADLGJZBHP-
UHFFFAOYSA-N[\[2\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action: Inhibition of the NF- κ B Signaling Pathway

PS-1145 exerts its biological effects by targeting the IKK complex, a central node in the canonical NF- κ B signaling cascade. In an unstimulated state, NF- κ B dimers are sequestered in the cytoplasm by inhibitor of kappa B (I κ B) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF- α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates I κ B α . This phosphorylation event targets I κ B α for ubiquitination and subsequent proteasomal degradation, liberating NF- κ B to translocate into the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

PS-1145 directly inhibits the kinase activity of IKK, preventing the initial phosphorylation of I κ B α .[\[3\]](#) This action maintains the integrity of the NF- κ B/I κ B α complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.



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Caption: PS-1145 inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Experimental Protocols

This section details methodologies relevant to the use of **PS-1145 dihydrochloride** in a research setting.

In Vitro IKK Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of PS-1145 on IKK activity.

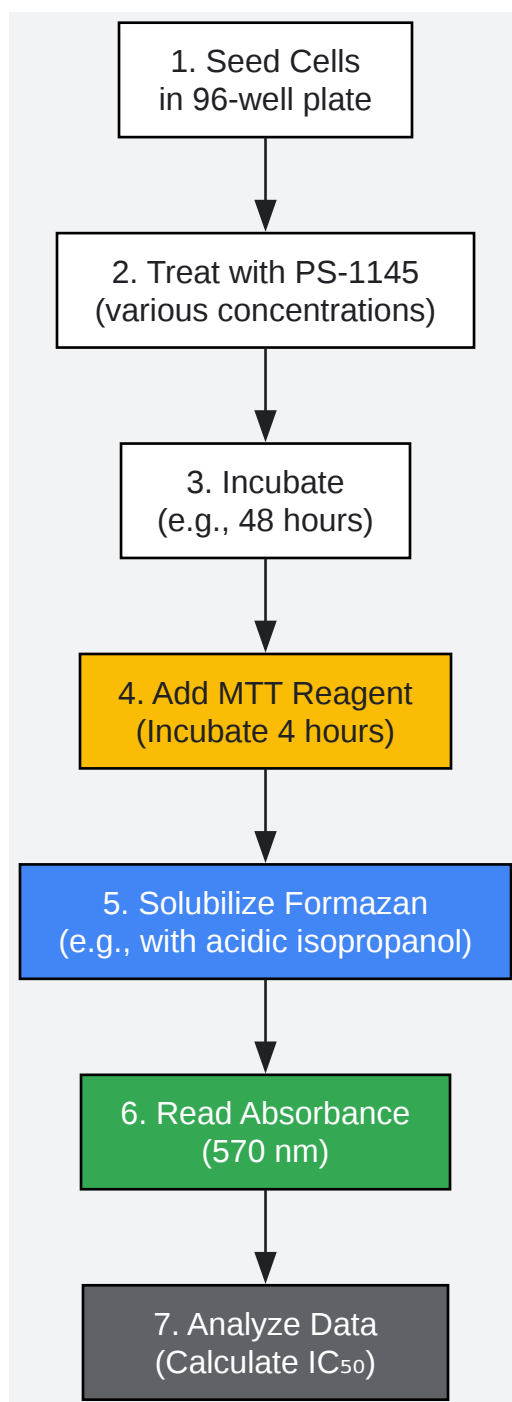
- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) or the inhibitor constant (K_i) of PS-1145 against the IKK complex.
- Methodology:
 - Enzyme Preparation: Use a purified, active IKK complex, which can be isolated from stimulated cells (e.g., HeLa cells treated with MEKK1) or obtained from commercial sources.[9]
 - Pre-incubation: Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 μ M to 1 μ M) in a suitable kinase buffer at 25°C for 60 minutes.[10] This step allows the inhibitor to bind to the enzyme.
 - Kinase Reaction: Initiate the kinase reaction by adding the substrate (e.g., a GST-I κ B α peptide) and MgATP.
 - Detection: Measure the extent of substrate phosphorylation. This is commonly done using an ELISA-based format with a phospho-specific antibody or by measuring the incorporation of 32 P-ATP into the substrate.[9]
 - Data Analysis: Plot the percentage of inhibition against the logarithm of the PS-1145 concentration to determine the IC_{50} value. For K_i determination, measure the apparent Michaelis constant (K_m) for ATP at each inhibitor concentration.[10]

Cell Viability and Proliferation (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of PS-1145 on cancer cell lines.

- Objective: To evaluate the impact of PS-1145 on the proliferation and viability of cells, such as multiple myeloma (MM) cell lines.
- Methodology:

- Cell Seeding: Plate cells (e.g., RPMI-8226, U266) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of PS-1145 concentrations for a specified duration (e.g., 48 hours).[10] Include a vehicle control (e.g., DMSO).
- MTT Incubation: Add 10 μ L of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for the final 4 hours of the treatment period.[10]
- Solubilization: Remove the medium and add 100 μ L of a solubilizing agent (e.g., isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[10]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[10] The absorbance is directly proportional to the number of viable cells.



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Caption: Standard experimental workflow for an MTT-based cell viability assay using PS-1145.

In Vivo Solution Preparation and Administration

This protocol provides a method for preparing PS-1145 for in vivo studies, such as in rodent models.

- Objective: To formulate PS-1145 as a suspended solution suitable for oral or intraperitoneal injection.
- Methodology (for a 1 mL working solution):
 - Stock Solution: Prepare a concentrated stock solution of PS-1145 in DMSO (e.g., 20.8 mg/mL).[9]
 - Vehicle Preparation: In a sterile tube, add 400 μ L of PEG300.[9]
 - Compound Addition: Add 100 μ L of the DMSO stock solution to the PEG300 and mix thoroughly.[9]
 - Surfactant Addition: Add 50 μ L of Tween-80 and mix until the solution is homogeneous.[9]
 - Final Dilution: Add 450 μ L of saline to bring the total volume to 1 mL.[9] The final concentration in this example would be 2.08 mg/mL.
- Important Considerations: The resulting mixture is a suspended solution and should be used immediately after preparation for optimal results.[9][10] The stability of this formulation over time should be empirically determined if not used immediately.

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